1-(2-Bromobenzyl)-4-(pyridin-2-ylmethyl)piperazine
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Overview
Description
1-(2-Bromobenzyl)-4-(pyridin-2-ylmethyl)piperazine is a chemical compound that features a piperazine ring substituted with a 2-bromobenzyl group and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzyl)-4-(pyridin-2-ylmethyl)piperazine typically involves the reaction of 1-(2-bromobenzyl)piperazine with pyridine-2-carbaldehyde. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromobenzyl)-4-(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced piperidine derivatives.
Scientific Research Applications
1-(2-Bromobenzyl)-4-(pyridin-2-ylmethyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzyl)-4-(pyridin-2-ylmethyl)piperazine involves its interaction with molecular targets such as receptors or enzymes. The bromobenzyl group and the pyridin-2-ylmethyl group contribute to the binding affinity and specificity of the compound. The piperazine ring provides a flexible scaffold that allows the compound to adopt various conformations, facilitating its interaction with different targets.
Comparison with Similar Compounds
- 1-(2-Chlorobenzyl)-4-(pyridin-2-ylmethyl)piperazine
- 1-(2-Fluorobenzyl)-4-(pyridin-2-ylmethyl)piperazine
- 1-(2-Methylbenzyl)-4-(pyridin-2-ylmethyl)piperazine
Comparison: 1-(2-Bromobenzyl)-4-(pyridin-2-ylmethyl)piperazine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity compared to its chloro, fluoro, or methyl analogs. Additionally, the bromine atom can be easily substituted, allowing for further functionalization and diversification of the compound.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3/c18-17-7-2-1-5-15(17)13-20-9-11-21(12-10-20)14-16-6-3-4-8-19-16/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQIMUQMZOLKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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